5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of two methyl groups at positions 5 and 6, a dihydrobenzofuran ring, and a carboxylic acid group at position 3
Properties
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-4,9H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJZDSJJIMTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for higher yields and purity, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The benzofuran ring can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with antimicrobial properties.
Uniqueness: 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (DMDBFCA) is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan structure. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- CAS Number : 1501283-66-4
The presence of two methyl groups at positions 5 and 6 and a carboxylic acid group at position 3 significantly influences its reactivity and biological interactions .
1. Antioxidant Activity
DMDBFCA has demonstrated significant antioxidant properties. Studies indicate that it can enhance cellular antioxidant defenses by modulating gene expression related to oxidative stress responses. The compound's ability to scavenge free radicals has been quantified using various assays:
| Assay Method | DPPH Scavenging Activity (%) |
|---|---|
| DPPH Assay | 84.16 - 90.52 |
These results suggest that DMDBFCA effectively mitigates oxidative damage in cells, which is crucial for preventing various diseases linked to oxidative stress .
2. Antimicrobial Activity
Research has shown that DMDBFCA exhibits broad-spectrum antimicrobial activity. Its effectiveness against various pathogens is illustrated in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 20 |
| Staphylococcus aureus | 15 |
| Candida albicans | 25 |
These findings highlight DMDBFCA's potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi .
3. Anti-inflammatory Effects
The compound also shows promising anti-inflammatory effects. In vitro studies have indicated that DMDBFCA can stabilize red blood cell membranes and reduce inflammation markers:
| Inflammation Marker | Stabilization Percentage (%) |
|---|---|
| HRBC Membrane Stabilization | 86.70 - 99.25 |
This suggests that DMDBFCA may play a role in managing inflammatory conditions .
The biological activities of DMDBFCA can be attributed to several mechanisms:
- Enzyme Interaction : DMDBFCA interacts with enzymes involved in oxidative stress responses, acting as both an inhibitor and activator depending on the cellular context.
- Gene Expression Modulation : It influences the expression of genes associated with antioxidant defenses, enhancing the cellular capacity to combat oxidative stress.
- Membrane Stabilization : The compound's ability to stabilize cell membranes contributes to its anti-inflammatory effects, reducing cellular damage during inflammatory responses .
Case Studies
Several studies have explored DMDBFCA's biological activities:
- Antioxidant Study : A study demonstrated that DMDBFCA increased the expression of antioxidant genes in human cell lines exposed to oxidative stress, leading to enhanced cell survival rates.
- Antimicrobial Efficacy : In a clinical setting, DMDBFCA was tested against multi-drug resistant bacterial strains, showing significant inhibitory effects comparable to conventional antibiotics.
- Inflammation Model : In animal models of inflammation, administration of DMDBFCA resulted in reduced swelling and pain indicators, supporting its potential use in inflammatory disease management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
